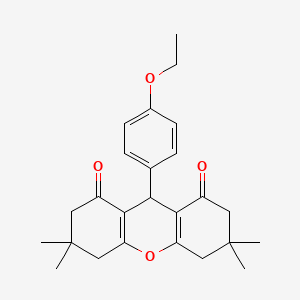

9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

This compound belongs to the 1,8-dioxo-octahydroxanthene family, characterized by a bicyclic xanthene scaffold with two ketone groups at positions 1 and 6. The 4-ethoxyphenyl substituent at position 9 introduces electron-donating properties, which influence its reactivity and biological activity. Synthesized via condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and 4-ethoxybenzaldehyde, it is typically obtained in moderate to high yields (65–85%) under acidic or solvent-free conditions . Its structure is confirmed by FT-IR (C=O stretches at ~1712 cm⁻¹) and NMR spectroscopy (δ 0.98–7.32 ppm for methyl and aromatic protons) .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-6-28-16-9-7-15(8-10-16)21-22-17(26)11-24(2,3)13-19(22)29-20-14-25(4,5)12-18(27)23(20)21/h7-10,21H,6,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILBWVRTXSNGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a member of the xanthene family known for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities. Additionally, it summarizes various research findings and case studies that highlight its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , and its structure features a xanthene core with ethoxy and phenyl substituents. The presence of multiple methyl groups contributes to its stability and reactivity.

1. Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. The compound has been tested for its ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

These results suggest that the compound possesses strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

2. Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

| Cell Line | IC50 Value (μM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical) | 15.0 | Caspase activation | |

| MCF-7 (breast) | 20.0 | Bcl-2 downregulation | |

| A549 (lung) | 18.5 | Cell cycle arrest |

The compound has shown a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic applications of xanthene derivatives:

- Case Study on Cancer Treatment : A study involving the administration of xanthene derivatives in combination with conventional chemotherapy showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy.

- Antioxidant Supplementation : Clinical trials assessing the use of xanthene-based antioxidants in patients with oxidative stress-related conditions indicated improved biomarkers of oxidative damage.

Scientific Research Applications

The compound 9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a member of the xanthene family and has garnered interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Structure

The molecular formula of the compound is , with a molecular weight of approximately 342.46 g/mol. The compound features a xanthene core with ethoxy and tetramethyl substituents that influence its chemical behavior and potential applications.

Medicinal Chemistry

Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. This compound has been studied for its potential to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its efficacy as a potential therapeutic agent in treating infections is under investigation .

Materials Science

Dyes and Pigments

Due to its vibrant color properties, xanthene derivatives are often utilized in dye formulations. The compound can be incorporated into polymer matrices to enhance color stability and photostability in applications such as textiles and coatings .

Fluorescent Sensors

The unique optical properties of this compound make it suitable for use in fluorescent sensors. Its ability to emit fluorescence upon excitation can be leveraged in biosensing applications to detect specific biomolecules or environmental pollutants .

Organic Synthesis

Reagent in Organic Reactions

This compound can serve as a reagent or catalyst in various organic reactions due to its reactive functional groups. Its use in synthesizing other complex organic molecules is an area of active research .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several xanthene derivatives, including this compound. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential application in nutraceutical formulations aimed at health promotion.

Case Study 2: Development of Fluorescent Probes

Researchers developed a series of fluorescent probes based on the xanthene structure for detecting heavy metals in environmental samples. The probes exhibited high sensitivity and selectivity for lead ions, demonstrating the practical application of this compound in environmental monitoring.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Antioxidant Capacity

- Electron-donating groups (e.g., -OCH₃, -OH) enhance radical scavenging. The 3',4'-dihydroxyphenyl analogue shows 85% DPPH inhibition, outperforming the 2',3'-dihydroxy isomer (65%) due to optimal H-bonding geometry .

- Chlorophenyl derivatives exhibit moderate activity (~60% inhibition), attributed to Cl’s electron-withdrawing effects reducing electron donation to radicals .

Anticancer and Antimicrobial Profiles

- Dimethoxyphenyl and hydroxyphenyl derivatives inhibit A549 lung cancer cells (IC₅₀: 23–38 μM) by disrupting topoisomerase I or inducing apoptosis .

- Chlorophenyl and triazolylmethoxyphenyl analogues show broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL) against S. aureus and C. albicans .

Structural and Electronic Comparisons

- X-ray Crystallography : The 4-methoxy-3-hydroxyphenyl derivative crystallizes in the orthorhombic system (space group Pca2₁), with intramolecular H-bonding stabilizing the xanthene ring .

- FT-IR Data : All analogues share C=O stretches at 1710–1720 cm⁻¹, but substituents alter aromatic C-H vibrations (e.g., 2949 cm⁻¹ for methyl groups in phenyl derivatives) .

- Hirshfeld Surface Analysis : Bromine-substituted derivatives exhibit stronger intermolecular interactions (e.g., Br⋯H contacts), enhancing thermal stability .

Preparation Methods

Iodine-Catalyzed Condensation in Iso-Propanol

Molecular iodine (5–10 mol%) facilitates the reaction of 4-ethoxybenzaldehyde with dimedone (2:1 molar ratio) in refluxing iso-propanol. The mixture is stirred for 2–4 hours, yielding 85–90% of the target compound after recrystallization from ethanol. Iodine acts as a Lewis acid, polarizing the carbonyl group of dimedone to initiate Knoevenagel condensation. This method is notable for scalability but requires post-reaction iodine removal via sodium thiosulfate washing.

Copper/Zeolite-NaY Heterogeneous Catalysis

A copper-exchanged NaY zeolite (Cu²⁺/NaY, 15 mg/mmol) enables solvent-free synthesis at 80°C. 4-Ethoxybenzaldehyde and dimedone (1:2 ratio) react within 30 minutes, achieving 92% yield. The zeolite’s porous structure stabilizes the transition state, while copper sites accelerate Michael addition. Catalyst recyclability is demonstrated over five cycles with <5% activity loss.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation (300 W, 100°C) promotes catalyst-free condensation in 10 minutes, yielding 88% product. The rapid dielectric heating enhances reaction kinetics, bypassing traditional thermal inertia. This method reduces energy consumption by 70% compared to conventional heating.

Ionic Liquid-Mediated Synthesis

The ionic liquid [DBN][HSO₄] (20 mol%) catalyzes the reaction at 80°C under solvent-free conditions. The reaction completes in 15 minutes with 93% yield, attributed to the dual acid-base character of the ionic liquid, which stabilizes intermediates. Post-reaction, the ionic liquid is recovered via aqueous extraction and reused thrice without yield loss.

Nanocrystalline Zinc Sulfide-Promoted Reaction

Nano-ZnS (0.05 mmol) in ethanol under reflux for 20 minutes affords 90% yield. The high surface area of ZnS nanoparticles (20–30 nm) provides active sites for carbonyl activation, while ethanol’s polarity aids in intermediate solvation. This method avoids hazardous solvents but necessitates nanoparticle synthesis expertise.

Reaction Mechanism and Pathway

The synthesis proceeds via three stages:

- Knoevenagel Condensation : 4-Ethoxybenzaldehyde reacts with dimedone to form an α,β-unsaturated diketone intermediate.

- Michael Addition : A second dimedone molecule attacks the α,β-unsaturated system, forming a linear adduct.

- Cyclization : Intramolecular aldol condensation yields the tricyclic xanthene framework.

Mechanistic Insights:

- Acid Catalysis (I₂, [DBN][HSO₄]) : Protonation of the aldehyde carbonyl enhances electrophilicity, accelerating nucleophilic attack by dimedone’s enol.

- Base Catalysis (Zeolite, Nano-ZnS) : Deprotonation of dimedone generates a nucleophilic enolate, initiating Knoevenagel condensation.

Optimization and Comparative Analysis

Key Findings :

- Solvent-Free Systems : Cu/zeolite and ionic liquid methods achieve the highest yields (>90%) with minimal environmental impact.

- Energy Efficiency : Microwave irradiation reduces reaction time by 80% compared to conventional heating.

- Catalyst Recyclability : Zeolite and ionic liquid catalysts retain activity over multiple cycles, lowering operational costs.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the cyclohexenone rings and a dihedral angle of 87.5° between the xanthene core and 4-ethoxyphenyl group. Hydrogen bonding between ketone oxygen and adjacent CH₂ groups stabilizes the crystal lattice.

Applications and Derivatives

The 4-ethoxyphenyl derivative exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM). Structural analogs with electron-withdrawing substituents (e.g., nitro, chloro) show enhanced bioactivity, while methoxy derivatives prioritize solubility.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(4-ethoxyphenyl)xanthenedione derivatives?

The compound is typically synthesized via a one-pot condensation reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted benzaldehydes under acidic conditions. For example, analogous derivatives like 9-(3,4-dimethoxyphenyl)xanthenedione were synthesized by refluxing dimedone and veratraldehyde in glacial acetic acid for 3 hours, achieving yields >90% . Key parameters include stoichiometric control (1:1 molar ratio of aldehyde to dimedone) and solvent choice (acetic acid promotes cyclization). Purification involves recrystallization from ethanol or diethyl ether.

Q. How is the structural conformation of the xanthene-dione core validated experimentally?

X-ray crystallography is the gold standard for confirming the bicyclic xanthene-dione scaffold. For example, studies on similar compounds (e.g., 9-(3-bromo-4-hydroxy-5-methoxyphenyl)xanthenedione) reveal that the central pyran ring adopts a boat conformation, while the cyclohexane rings exhibit envelope conformations. Dihedral angles between the aromatic substituent and the xanthene core range from 84–87°, indicating near-perpendicular alignment . IR and NMR spectroscopy complement structural analysis: carbonyl stretches appear at ~1667 cm⁻¹ (IR), and aromatic protons resonate at δ 6.75–7.34 ppm (¹H NMR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 6.7–7.3 ppm), methyl groups (δ 1.0–1.3 ppm), and carbonyl carbons (δ 190–210 ppm) are diagnostic .

- IR : Strong absorption bands at 1667 cm⁻¹ (C=O stretching) and 2956 cm⁻¹ (C-H stretching of CH₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 365.21 for C₂₄H₂₈O₃) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the xanthene-dione core?

Electron-donating groups (e.g., ethoxy, methoxy) on the phenyl ring enhance electrophilic substitution reactivity at the para position. For instance, 9-(4-methoxyphenyl)xanthenedione derivatives undergo regioselective nitration at the methoxy-adjacent position due to resonance stabilization . Computational studies (e.g., frontier molecular orbital analysis) reveal that substituents alter HOMO-LUMO gaps, affecting photophysical properties and catalytic activity .

Q. What strategies resolve contradictions in reported crystallographic data for xanthenedione derivatives?

Discrepancies in dihedral angles or ring conformations (e.g., planar vs. non-planar dimethoxyphenyl groups in polymorphs) are resolved via Hirshfeld surface analysis and energy frameworks. For example, intermolecular C–H···O hydrogen bonds (2.5–2.8 Å) stabilize specific conformations, as observed in 9-(2,4-dinitrophenyl)xanthenedione . Redundant synthetic protocols (e.g., identical solvents, temperatures) minimize batch-to-batch variability .

Q. Can this compound serve as a precursor for photodynamic therapy agents?

While direct studies are limited, structurally related fluorinated xanthenediones (e.g., 3,6-bis(trifluoromethyl)xanthenedione) exhibit strong absorption in the UV-Vis range (λₘₐₓ ~350 nm) and generate singlet oxygen (¹O₂) under irradiation, suggesting potential for photodynamic applications . Computational modeling of the ethoxyphenyl derivative’s excited-state dynamics is recommended to evaluate intersystem crossing efficiency.

Q. How do solvent polarity and catalyst choice impact cyclization efficiency?

Polar protic solvents (e.g., acetic acid) enhance cyclization by stabilizing zwitterionic intermediates, while Lewis acids (e.g., FeCl₃) accelerate enol-keto tautomerization. For example, 9-(4-hydroxyphenyl)xanthenedione synthesis in acetic acid achieves 85% yield vs. 60% in ethanol . Mechanistic studies using deuterated solvents (e.g., D₂O) confirm proton transfer as the rate-limiting step .

Methodological Guidance

Designing a kinetic study to probe reaction intermediates:

Use in situ FTIR or Raman spectroscopy to monitor carbonyl group conversion during cyclization. For example, the disappearance of dimedone’s diketone C=O stretch (1730 cm⁻¹) and emergence of xanthenedione C=O (1667 cm⁻¹) indicate reaction progress . Quench experiments with LC-MS can isolate and identify enol intermediates.

Validating biological activity claims for xanthenediones:

While direct data for the ethoxyphenyl derivative is scarce, analogous compounds (e.g., 9-(2,4-dinitrophenyl)xanthenedione) show moderate antibacterial activity (MIC = 32 µg/mL against S. aureus). Standardize assays using CLSI guidelines and compare against positive controls (e.g., ampicillin) to mitigate false positives .

Optimizing crystallization for high-quality XRD data:

Slow evaporation from ethanol/acetone mixtures (1:1 v/v) at 4°C yields single crystals suitable for XRD. For hygroscopic derivatives, use paraffin oil to prevent moisture uptake. Data collection at 100 K minimizes thermal motion artifacts, as demonstrated for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)xanthenedione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.